4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine
Overview
Description
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group at position 4 and a 2-(1-isopropylpyrrolidin-2-yl)ethyl substituent at position 6 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 2-(1-isopropylpyrrolidin-2-yl)ethylamine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the chloro group at position 4 of the pyrimidine ring with the 2-(1-isopropylpyrrolidin-2-yl)ethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), reflux conditions.
Oxidation: Hydrogen peroxide (H2O2), cobalt ferrite (CoFe2O4) magnetic nanocatalyst, ethanol under reflux conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as anti-inflammatory, antibacterial, antiviral, and antifungal agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, pyrimidine derivatives are known to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: This compound has a similar pyrimidine ring structure with a pyrrolidine substituent at position 2.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with a chloro group at position 2 and a trifluoromethyl group at position 4.
Uniqueness
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 2-(1-isopropylpyrrolidin-2-yl)ethyl group at position 6 enhances its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-6-[2-(1-propan-2-ylpyrrolidin-2-yl)ethyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-10(2)17-7-3-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-10,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWYICPOXHNXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CCC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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